molecular formula C13H16N2O B8305821 5-(cyclohexyloxy)-1H-indazole

5-(cyclohexyloxy)-1H-indazole

Cat. No.: B8305821
M. Wt: 216.28 g/mol
InChI Key: XTQJBQZHGKMNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(cyclohexyloxy)-1H-indazole is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-cyclohexyloxy-1H-indazole

InChI

InChI=1S/C13H16N2O/c1-2-4-11(5-3-1)16-12-6-7-13-10(8-12)9-14-15-13/h6-9,11H,1-5H2,(H,14,15)

InChI Key

XTQJBQZHGKMNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclohexanol (0.315 ml, 2.98 mmol), triphenylphosphine (442 mg, 1.64 mmol) and dibenzyl azodicarboxylate (534 mg, 1.17 mmol) were added at 0° C. to a solution of the 1H-indazol-5-ol (200 mg, 1.49 mmol) obtained in Reference Example 4 in tetrahydrofuran (16 ml). After 30 minutes, the mixture thus obtained was warmed up to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure and a-1M aqueous sodium hydroxide solution (20 ml) was added to the resulting residue, followed by extraction with ethyl acetate (20 ml×2). The organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol, hexane/ethyl acetate) to obtain 5-(cyclohexyloxy)-1H-indazole (140 mg, 43%).
Quantity
0.315 mL
Type
reactant
Reaction Step One
Quantity
442 mg
Type
reactant
Reaction Step One
Quantity
534 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two

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